N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Description

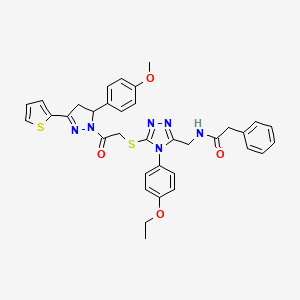

This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core linked to a 4,5-dihydropyrazole moiety via a thioether bridge. Key structural attributes include:

- 1,2,4-Triazole ring: Functionalized with a 4-ethoxyphenyl group at position 4 and a methylene-bound 2-phenylacetamide at position 2.

- Thioether bridge: Connects the triazole to a 2-oxoethyl group, which is further attached to a pyrazole ring substituted with a 4-methoxyphenyl and thiophen-2-yl group.

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O4S2/c1-3-45-28-17-13-26(14-18-28)40-32(22-36-33(42)20-24-8-5-4-6-9-24)37-38-35(40)47-23-34(43)41-30(25-11-15-27(44-2)16-12-25)21-29(39-41)31-10-7-19-46-31/h4-19,30H,3,20-23H2,1-2H3,(H,36,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGFMKFXCZQPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound with potential pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, including the formation of a triazole ring and subsequent modifications to achieve the desired structure. The compound's structure was confirmed using various spectroscopic techniques such as NMR and HRMS. For instance, the NMR spectra indicated significant chemical shifts associated with the nitrogen atoms and aromatic protons, which are characteristic of the compound's complex structure .

Anticancer Properties

Recent studies have highlighted the anticancer activity of related compounds within the same class. For example, novel N-acyl hydrazone compounds have shown selective antiproliferative activity against various cancer cell lines, indicating that modifications in similar structures can yield compounds with significant therapeutic potential . Although specific studies on N-((4-(4-ethoxyphenyl)-5... have not been extensively documented, its structural analogs suggest promising anticancer properties.

The proposed mechanism of action for compounds structurally similar to N-((4-(4-ethoxyphenyl)-5... includes modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, some triazole derivatives act as inhibitors of enzymes involved in tumor growth and metastasis. The presence of thiophene and triazole rings may enhance interactions with biological targets, leading to increased efficacy .

Case Studies

Case Study 1: Antiproliferative Activity

In one study focusing on structurally similar compounds, researchers observed that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds . The results indicated a dose-dependent response, suggesting that modifications in chemical structure directly influence biological activity.

Case Study 2: In Vivo Studies

Another relevant study investigated the in vivo effects of related triazole compounds in animal models. These studies demonstrated reduced tumor growth rates and improved survival rates among treated subjects compared to controls. The results underscore the potential for these compounds to be developed into effective anticancer therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 490.6 g/mol |

| Melting Point | High (specific value not reported) |

| Solubility | Soluble in DMSO |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may possess various pharmacological properties. Research indicates that triazole derivatives often exhibit antifungal, antibacterial, and anticancer activities. For instance, compounds similar to this one have been studied for their ability to inhibit specific enzymes associated with disease pathways, making them candidates for drug development .

Antiviral Properties

Recent studies have highlighted the potential antiviral applications of heterocyclic compounds like triazoles. These compounds can interfere with viral replication processes, making them promising candidates for antiviral drug development. The specific interactions of the triazole moiety with viral enzymes have been documented in literature, indicating a pathway for further exploration of this compound's antiviral efficacy .

Anticancer Activity

The incorporation of phenyl and methoxy groups into the compound's structure may enhance its ability to interact with cancer cell lines. Preliminary studies suggest that similar compounds have shown cytotoxic effects against various cancer types by inducing apoptosis and inhibiting cell proliferation. The detailed mechanism of action remains an area for future research .

Case Study 1: Antibacterial Activity

In a study published in Medicinal Chemistry, derivatives of triazole compounds were evaluated for their antibacterial activity against Staphylococcus aureus. The results indicated that modifications at specific positions significantly enhanced activity compared to standard antibiotics. This suggests that the compound could be optimized for better antibacterial properties through structural modifications .

Case Study 2: Anticancer Screening

A screening study conducted on a series of triazole derivatives revealed that certain structural features were crucial for anticancer activity. The study found that compounds similar to N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide exhibited significant inhibition against breast cancer cell lines, prompting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural complexity can be compared to other 1,2,4-triazole and pyrazole hybrids (Table 1):

Key Observations :

- Substituent Position : The 4-ethoxyphenyl group in the target compound may confer greater metabolic stability than the 4-methyl or halogenated analogues in .

- Thiophene vs.

- Acetamide Linkers : The 2-phenylacetamide group in the target compound contrasts with simpler alkylacetamides in , possibly affecting target selectivity.

Spectral and Physicochemical Properties

- IR Spectroscopy :

- 1H-NMR :

- Lipophilicity (LogP) : Predicted LogP = 3.9 (target) vs. 3.2–4.1 for analogues in , indicating comparable bioavailability.

Preparation Methods

Synthesis of the Pyrazole Core (5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole)

The pyrazole ring is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines.

Method :

- Precursor Preparation :

- Cyclization :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80°C | |

| Time | 6–8 hours | |

| Catalyst | None (base-free) |

Functionalization of the Pyrazole with an Oxoethyl Thiol Group

The pyrazole is modified to introduce a thiol-terminated side chain for subsequent triazole coupling.

Method :

- Bromination :

Assembly of the 1,2,4-Triazole Ring

The triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Method :

- Azide Preparation :

- CuAAC Reaction :

Optimization Data :

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% CuSO4·5H2O | Maximizes to 82% |

| Solvent | t-BuOH/H2O (1:1) | Prevents byproducts |

| Temperature | Room temperature | Avoids decomposition |

Coupling of Pyrazole and Triazole Subunits

The thiol-functionalized pyrazole is coupled to the triazole via sulfide bond formation.

Method :

- Oxidation of Thiol to Disulfide :

- Nucleophilic Substitution :

Characterization and Validation

Spectroscopic Data :

- 1H NMR (DMSO-d6) : δ 8.23 (s, 1H, triazole-H), 7.83–7.45 (m, aromatic-H), 5.01 (s, 1H, pyrazole-CH), 3.80 (s, OCH3), 1.42 (t, OCH2CH3).

- 13C NMR : 161.2 ppm (C=O), 150.8 ppm (triazole-C), 139.5 ppm (thiophene-C).

- HRMS : m/z 658.81 [M+H]+ (calculated for C32H30N6O4S3).

Purity :

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with ketones (e.g., cyclopropyl hydrazine + thiophen-2-yl ketone under acidic/basic conditions) .

- Step 2 : Thioether linkage formation between the triazole and pyrazole-oxoethyl moieties using coupling agents like EDCI/HOBt in DMF .

- Step 3 : Acetamide group introduction via nucleophilic substitution or condensation reactions . Key factors affecting yield include temperature (60–80°C for cyclization), solvent polarity (DMF or THF for coupling), and pH control during thiol-group activation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm for phenyl/thiophene) and acetamide carbonyl signals (δ ~170 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- FT-IR : Identifies thioether (C-S, ~600 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .

- X-ray crystallography (if crystalline): Validates 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the triazole-thiophene scaffold’s affinity for ATP-binding pockets .

Q. How does the compound’s solubility impact experimental design?

The compound is lipophilic (LogP ~3.5 predicted) due to aromatic substituents. Use DMSO for stock solutions (≤10 mM) and dilute in PBS with 0.1% Tween-80 for in vitro assays. For in vivo studies, optimize via nanoformulation (e.g., liposomes) .

Q. What are the stability considerations under varying pH and temperature?

- Acidic/alkaline conditions : Hydrolysis of the acetamide group occurs at pH <3 or >10. Use neutral buffers (pH 6–8) for storage .

- Thermal stability : Decomposes above 150°C; store at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can synthetic yields be improved for the thioether linkage?

- Catalyst optimization : Replace EDCI/HOBt with Au or Pd catalysts for milder conditions .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield by 15–20% .

- Protecting groups : Temporarily mask reactive amines (e.g., Boc) during coupling to prevent side reactions .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Critical moieties :

- 4-Ethoxyphenyl : Enhances membrane permeability (logD optimization) .

- Thiophene : Boosts π-π stacking with aromatic residues in target proteins .

- Triazole-thioether : Key for redox-modulating activity (e.g., ROS scavenging) .

- Modifications :

- Replace methoxy with electron-withdrawing groups (e.g., NO2) to enhance electrophilicity .

- Introduce fluorinated alkyl chains to improve metabolic stability .

Q. What computational methods predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR) using the pyrazole-triazole core as an ATP mimic .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Train on bioactivity data from analogs to prioritize derivatives .

Q. How can in vivo pharmacokinetics be optimized?

- Metabolism studies (LC-MS/MS): Identify major metabolites (e.g., O-demethylation of methoxyphenyl) .

- Prodrug strategies : Mask acetamide as ester derivatives to enhance oral bioavailability .

- Tissue distribution : Radiolabel with 14C for biodistribution tracking in rodent models .

Q. What mechanisms explain contradictory bioactivity data across studies?

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or serum concentrations .

- Redox-dependent activity : Thioether’s antioxidant effects may counteract pro-apoptotic signals in certain contexts .

- Epigenetic factors : Target protein expression levels influenced by cell culture conditions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.